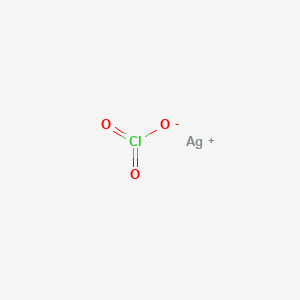
Iron(3+) ethanolate
Übersicht
Beschreibung
Iron(3+) ethanolate, also known as iron(III) ethoxide, is a chemical compound with the molecular formula Fe(C2H5O)3. It is an organometallic compound where iron is bonded to three ethoxide groups. This compound is typically used in various chemical reactions and industrial applications due to its reactivity and ability to act as a catalyst.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron(3+) ethanolate can be synthesized through the reaction of iron(III) chloride with ethanol in the presence of a base. The reaction typically proceeds as follows: [ \text{FeCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Fe(C}_2\text{H}_5\text{O)}_3 + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting iron(III) chloride with ethanol under controlled conditions to ensure high purity and yield. The reaction is usually carried out in a solvent such as toluene to facilitate the removal of hydrochloric acid by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Iron(3+) ethanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form iron(III) oxide.
Reduction: It can be reduced to iron(II) compounds.
Substitution: The ethoxide groups can be substituted by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen or hydrazine.
Substitution: Ligands such as halides or other alkoxides.
Major Products Formed:
Oxidation: Iron(III) oxide (Fe2O3).
Reduction: Iron(II) ethoxide or other iron(II) compounds.
Substitution: Various iron complexes depending on the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Iron(3+) ethanolate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its antimicrobial properties and potential use in treating iron deficiency.
Industry: Utilized in the production of coatings, paints, and as a precursor for other iron compounds.
Wirkmechanismus
The mechanism of action of iron(3+) ethanolate involves its ability to donate or accept electrons, making it a versatile catalyst in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, influencing biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Iron(III) chloride (FeCl3): Used in similar catalytic applications but differs in its reactivity and solubility.
Iron(III) nitrate (Fe(NO3)3): Another iron(III) compound with different solubility and reactivity.
Iron(III) oxide (Fe2O3): A common iron compound with distinct physical and chemical properties.
Uniqueness: Iron(3+) ethanolate is unique due to its organometallic nature, which allows it to participate in a broader range of chemical reactions compared to its inorganic counterparts. Its solubility in organic solvents also makes it more versatile in various industrial and research applications.
Eigenschaften
IUPAC Name |
ethanolate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5O.Fe/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPUGUWXHGEEHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].CC[O-].CC[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15FeO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198599 | |
| Record name | Iron(3+) ethanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5058-42-4 | |
| Record name | Iron(3+) ethanolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(3+) ethanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron(3+) ethanolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[6]-Gingerdiol 3,5-diacetate](/img/structure/B1588459.png)






![N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline](/img/new.no-structure.jpg)
